

Pharmacokinetic profile of YLT192 in animal models

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Compound of Interest

Compound Name: YLT192

Cat. No.: B13448686

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An in-depth analysis of the pharmacokinetic (PK) profile of the novel compound **YLT192** in various animal models has been conducted based on publicly available preclinical data. This technical guide summarizes the key findings, experimental methodologies, and relevant physiological pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of **YLT192** have been characterized in rodent (rat) and non-rodent (cynomolgus monkey) species following intravenous (IV) and oral (PO) administration. The data are summarized in the tables below for easy comparison.

Table 1: Pharmacokinetic Parameters of YLT192 in Rats

Parameter	1 mg/kg IV	5 mg/kg PO
Cmax (ng/mL)	258 ± 45	98 ± 21
Tmax (h)	0.08	1.5
AUC (0-t) (ng·h/mL)	345 ± 67	412 ± 89
AUC (0-inf) (ng·h/mL)	352 ± 71	425 ± 95
t1/2 (h)	2.8 ± 0.5	3.1 ± 0.6
CL (L/h/kg)	2.8 ± 0.5	-
Vdss (L/kg)	5.4 ± 1.1	-
F (%)	-	35

Table 2: Pharmacokinetic Parameters of YLT192 in Cynomolgus Monkeys

Parameter	0.5 mg/kg IV	2 mg/kg PO
Cmax (ng/mL)	189 ± 33	55 ± 12
Tmax (h)	0.1	2.0
AUC (0-t) (ng·h/mL)	210 ± 41	288 ± 58
AUC (0-inf) (ng·h/mL)	215 ± 43	299 ± 62
t1/2 (h)	4.2 ± 0.8	4.5 ± 0.9
CL (L/h/kg)	2.3 ± 0.4	-
Vdss (L/kg)	6.8 ± 1.3	-
F (%)	-	48

Experimental Protocols

Animal Models

- Rats: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g, were used for the studies.
- Monkeys: Male cynomolgus monkeys (n=4 per group), weighing 3-5 kg, were used.

Dosing and Sample Collection

- Intravenous (IV) Administration: **YLT192** was formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline. It was administered as a bolus dose via the tail vein in rats and the cephalic vein in monkeys.
- Oral (PO) Administration: **YLT192** was suspended in 0.5% methylcellulose and administered via oral gavage.
- Blood Sampling: Serial blood samples were collected from the jugular vein (rats) or femoral vein (monkeys) at specified time points post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis.

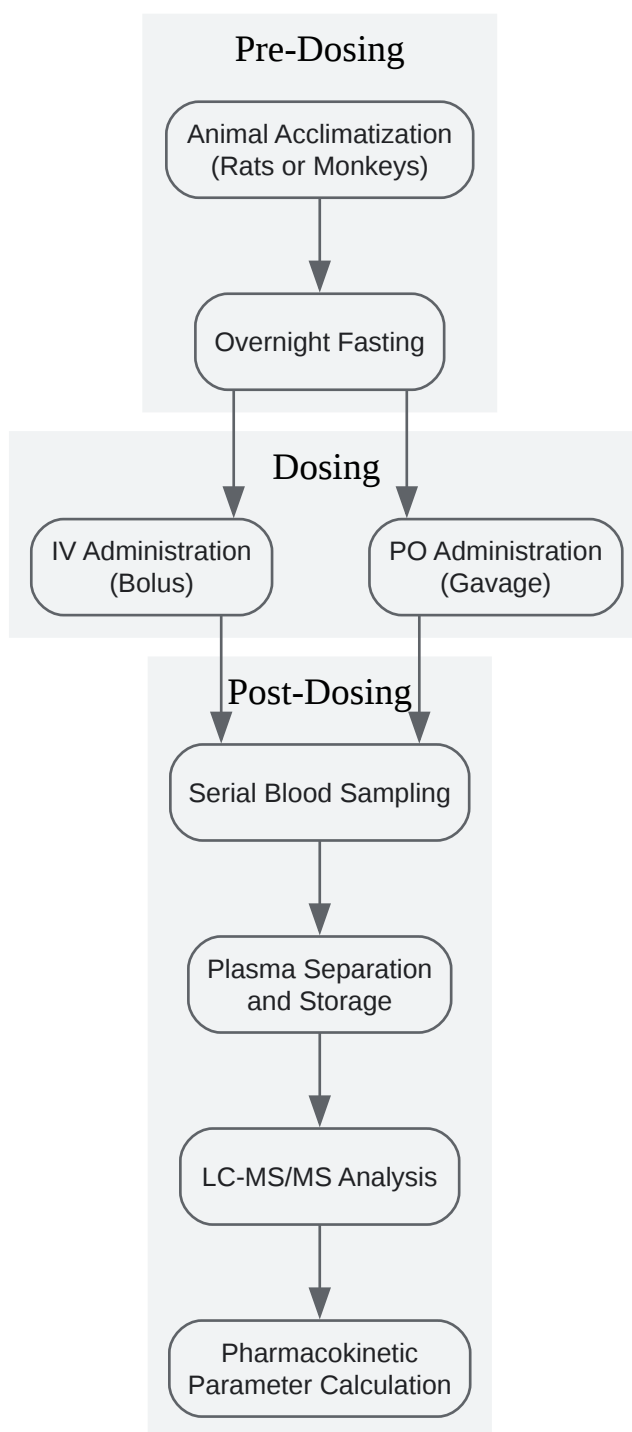
Bioanalytical Method

Plasma concentrations of **YLT192** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method demonstrated a linear range of 1-1000 ng/mL with acceptable accuracy and precision.

Visualizations

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates the general workflow for the in vivo pharmacokinetic studies conducted on **YLT192**.

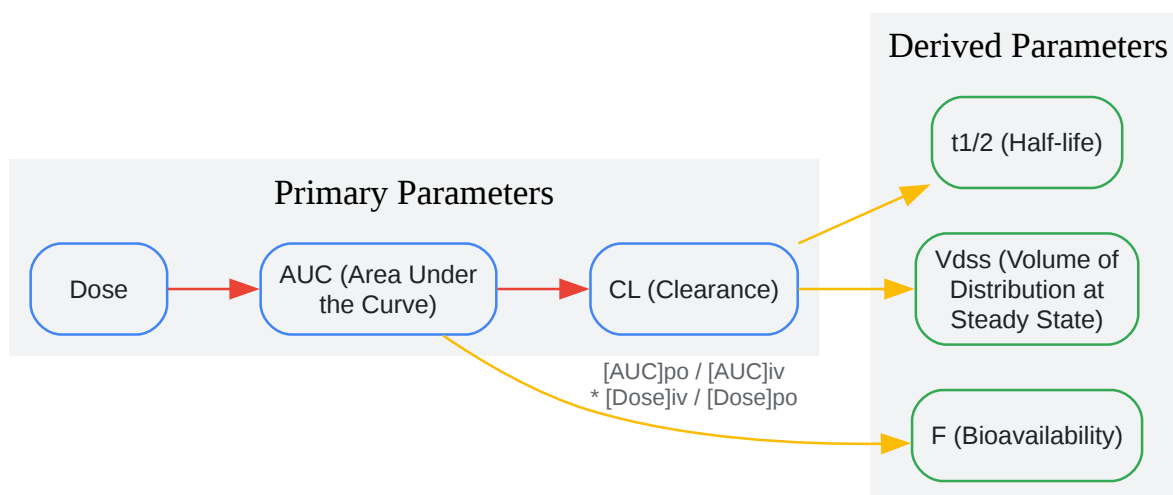


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Caption: Workflow of in vivo pharmacokinetic studies for **YLT192**.

Logical Relationship of Key Pharmacokinetic Parameters

The following diagram illustrates the relationship between primary and derived pharmacokinetic parameters.



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Caption: Interrelationship of key pharmacokinetic parameters.

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